molecular formula C7H6ClF3N2 B14837568 [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine

[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine

Cat. No.: B14837568
M. Wt: 210.58 g/mol
InChI Key: DSBMWMZLTMSXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, with a methylamine group attached to the 2nd position. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: The compound is used in biological research to study the effects of trifluoromethyl and chloro groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used as a precursor for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications in these fields .

Mechanism of Action

The mechanism of action of [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups can influence the compound’s binding affinity to enzymes and receptors, affecting their activity. The methylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Uniqueness: The presence of both the chloro and trifluoromethyl groups, along with the methylamine group, makes [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine unique. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications .

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[5-chloro-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-12)13-6(5)7(9,10)11/h1-2H,3,12H2

InChI Key

DSBMWMZLTMSXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.